4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride
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Overview
Description
SB-747651A dihydrochloride is a potent MSK1 inhibitor . It also inhibits other AGC group kinases . It is an ATP-competitive mitogen- and stress-activated kinase 1 (MSK1) inhibitor with an IC50 of 11 nM . It has potential for inflammation research .
Molecular Structure Analysis
The chemical formula of SB-747651A dihydrochloride is C16H24Cl2N8O . Its molecular weight is 415.320 . The elemental analysis shows that it contains C, 46.27; H, 5.82; Cl, 17.07; N, 26.98; O, 3.85 .Chemical Reactions Analysis
SB-747651A dihydrochloride is an ATP-competitive inhibitor . It inhibits MSK1, MSK2, PKA, PKB, RSK, and p70 S6K activity in cells .Scientific Research Applications
SB 747651A is an inhibitor of MSK1 (mitogen- and stress-activated kinase 1), which plays a role in regulating transcription downstream of ERK1/2 and p38α MAPKs via phosphorylation of CREB and histone H3. It has been shown to inhibit MSK1 with an IC50 value of 11 nM and affects other kinases like PRK2, RSK1, p70S6K, and ROCK-II. SB 747651A inhibits the production of the anti-inflammatory cytokine IL-10 in macrophages and influences cytokine production in response to LPS stimulation (Naqvi et al., 2012).
In the context of neutrophil recruitment, SB 747651A was found to modulate several steps of the recruitment cascade. It affected chemokine-induced neutrophil adhesion and emigration, influenced intraluminal crawling, and modified neutrophil integrin expression. This highlights the role of MSK1 in the process of neutrophil recruitment and the potential of SB 747651A in studying these mechanisms (Hossain et al., 2017).
Another study explored the role of SB 747651A in alcohol-related liver injury, particularly in the context of hepatocellular carcinoma (HCC). The study demonstrated that alcohol upregulates Brf1 and Pol III gene transcription through MSK1 activation. Using SB 747651A, they showed a decrease in cell proliferation and colony formation, suggesting its potential as a therapeutic agent in alcohol-associated HCC (Lin et al., 2020).
Mechanism of Action
Target of Action
SB 747651A dihydrochloride is a potent, ATP-competitive inhibitor of the mitogen- and stress-activated kinase 1 (MSK1) with an IC50 of 11 nM . It targets the N-terminal kinase domain . In addition to MSK1, it also inhibits other kinases such as PRK2, RSK1, p70S6K, and ROCK-II .
Mode of Action
As an ATP-competitive inhibitor, SB 747651A dihydrochloride competes with ATP for binding to the active site of its target kinases, thereby preventing the phosphorylation and subsequent activation of these kinases .
Biochemical Pathways
The primary target of SB 747651A dihydrochloride, MSK1, is a nuclear protein kinase that regulates transcription downstream of the ERK1/2 and p38α MAPKs via the phosphorylation of CREB (cAMP-response-element-binding protein) and histone H3 . By inhibiting MSK1, SB 747651A dihydrochloride can affect these downstream signaling pathways .
Pharmacokinetics
As a dihydrochloride salt, it is likely to have good water solubility and stability .
Result of Action
In cells, SB 747651A dihydrochloride fully inhibits MSK activity at concentrations of 5-10 μM . It has been found to block the production of the anti-inflammatory cytokine IL-10 in macrophages . This suggests that it may have a role in modulating immune responses.
Biochemical Analysis
Biochemical Properties
SB 747651A Dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as MSK1, MSK2, PKA, PKB, RSK, and p70S6K . The nature of these interactions is competitive, as SB 747651A Dihydrochloride competes with ATP for binding to these enzymes .
Cellular Effects
SB 747651A Dihydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it blocks IL-10 production in macrophages .
Molecular Mechanism
The molecular mechanism of action of SB 747651A Dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an ATP-competitive inhibitor, it binds to the ATP-binding site of enzymes, thereby inhibiting their activity .
Dosage Effects in Animal Models
The effects of SB 747651A Dihydrochloride vary with different dosages in animal models
Properties
IUPAC Name |
4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N8O.2ClH/c1-2-24-14-10(8-20-11-3-5-18-6-4-11)7-19-9-12(14)21-16(24)13-15(17)23-25-22-13;;/h7,9,11,18,20H,2-6,8H2,1H3,(H2,17,23);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRCQHARLPNLHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=NC=C2CNC3CCNCC3)N=C1C4=NON=C4N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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